Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate with chloroacetyl chloride in the presence of potassium carbonate and ethyl acetate. The mixture is then subjected to reflux conditions with potassium tert-butoxide in tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxymethylene group, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Sodium hydride or LDA in anhydrous solvents like THF or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 10-oxo-9-oxa-3,11-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Uniqueness
Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its methoxymethylene group, which imparts distinct reactivity and interaction profiles compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for specific applications in drug design and materials science.
Properties
IUPAC Name |
tert-butyl 9-(methoxymethylidene)-3-azaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)7-5-14(6-8-17)13-20-4/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNMZYFCWWFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=COC)CC2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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